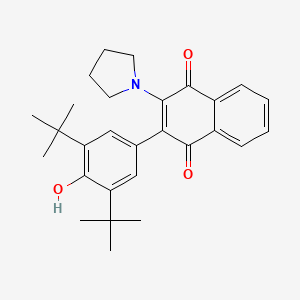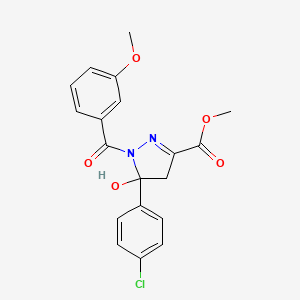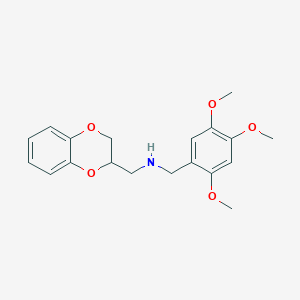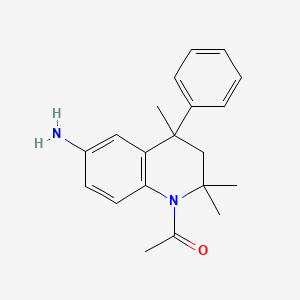
2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone, also known as PBNQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PBNQ belongs to the class of naphthoquinone derivatives, which are known for their diverse biological activities.
Mécanisme D'action
2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone exerts its biological effects through various mechanisms. It has been shown to scavenge free radicals and inhibit oxidative stress, which can lead to cell damage and death. 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has also been shown to modulate signaling pathways involved in inflammation and cell survival, which can contribute to its neuroprotective and anti-cancer effects.
Biochemical and Physiological Effects:
2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative damage. 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has also been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which can reduce inflammation. In addition, 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has been shown to improve mitochondrial function and increase ATP production, which can improve cellular energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone is also relatively non-toxic, making it suitable for in vitro and in vivo studies. However, 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous systems. 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone can also exhibit non-specific binding to proteins, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone. One area of interest is the development of 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone derivatives with improved solubility and specificity for target proteins. Another area of interest is the investigation of 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone's potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Further studies are also needed to elucidate the mechanisms underlying 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone's biological effects and to optimize its use in lab experiments and clinical applications.
Conclusion:
In conclusion, 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone is a promising compound for scientific research due to its antioxidant, anti-inflammatory, and neuroprotective properties. 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone can be synthesized through a multi-step process that yields high purity and yield. 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has been extensively studied for its potential applications in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone exerts its biological effects through various mechanisms, including scavenging free radicals, modulating signaling pathways, and improving mitochondrial function. 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has several advantages for lab experiments, but also has some limitations. Future research on 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone should focus on the development of 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone derivatives, investigation of its potential use in the treatment of other diseases, and elucidation of its mechanisms of action.
Méthodes De Synthèse
2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-3,5-di-tert-butylbenzaldehyde with pyrrolidine, followed by cyclization with 1,4-naphthoquinone. The resulting product is then purified through column chromatography to obtain pure 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone. The synthesis of 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has been optimized to yield high purity and yield, making it a cost-effective compound for scientific research.
Applications De Recherche Scientifique
2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising compound for the treatment of various diseases. 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2-(3,5-ditert-butyl-4-hydroxyphenyl)-3-pyrrolidin-1-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO3/c1-27(2,3)20-15-17(16-21(26(20)32)28(4,5)6)22-23(29-13-9-10-14-29)25(31)19-12-8-7-11-18(19)24(22)30/h7-8,11-12,15-16,32H,9-10,13-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSQSSRIJCMFTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Ditert-butyl-4-hydroxyphenyl)-3-pyrrolidin-1-ylnaphthalene-1,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole](/img/structure/B4985972.png)
![1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4985977.png)


![N-(2,4-dimethoxyphenyl)-3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4985992.png)

![6,8-dichloro-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4986019.png)
![ethyl 3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4986021.png)
![1-(3-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4986028.png)
![2-[1-methyl-2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4986032.png)

![N-(2,6-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4986040.png)

![3,3-diphenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B4986051.png)